![molecular formula C20H12Cl3NO2 B2807758 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 94546-20-0](/img/structure/B2807758.png)
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide” is a chemical compound with the molecular formula C15H10Cl3NO2 . It is also known as Acetamide . It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
This compound is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam . 4-Chloroaniline is used as a raw material in this process .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring enforced by an intramolecular N-H…O hydrogen bond .Physical and Chemical Properties Analysis
This compound has a molecular weight of 342.6 . It has a melting point of 159-161°C and a predicted boiling point of 565.0±50.0°C . Its predicted density is 1.452±0.06 g/cm3 . It is slightly soluble in chloroform and methanol when heated and sonicated .Wissenschaftliche Forschungsanwendungen
One-pot Synthesis Applications
A study by Miao et al. (2015) demonstrates the use of N-(2-Chloro-phenyl)-2-halo-benzamides substrates in the one-pot synthesis of 2-arylbenzoxazole derivatives through copper-catalyzed intermolecular C–N/intramolecular C–O couplings. This method highlights the compound's role in facilitating clean and efficient reactions for producing benzoxazole derivatives, which are important in pharmaceutical and material sciences (Miao et al., 2015).
Biological Activity
The compound has been found to have promising activity against mosquitoes, indicating potential applications in pest control. Schaefer et al. (1978) identify derivatives of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide as highly effective inhibitors of mosquito development, suggesting its utility in controlling larval populations of certain mosquito species without causing significant harm to non-target organisms (Schaefer et al., 1978).
Antimicrobial and Antitubercular Activities
Nimbalkar et al. (2018) synthesized derivatives of the compound which showed significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating potential applications in tuberculosis treatment. These compounds were also tested for cytotoxicity and found to be non-cytotoxic, indicating safety for further exploration (Nimbalkar et al., 2018).
Material Science Applications
Sreepad's (2016) research on chlorinated phenyl benzamides, including this compound, explores their electronic and dielectric properties through density functional theory. This study provides insights into the potential use of such compounds in semiconducting materials and photonic band gap materials due to observed band gaps and dielectric constants, indicating applications in electronics and photonics (Sreepad, 2016).
Synthesis and Structural Analysis
Li et al. (2008) synthesized and determined the crystal structure of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, a derivative of the target compound, showcasing its novel class and potential for herbicidal activity. The study underlines the importance of structural analysis in understanding the properties and applications of such compounds (Li et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3NO2/c21-12-9-10-18(24-20(26)14-6-2-4-8-17(14)23)15(11-12)19(25)13-5-1-3-7-16(13)22/h1-11H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETJLWZBMVTTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
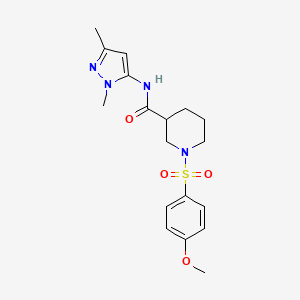
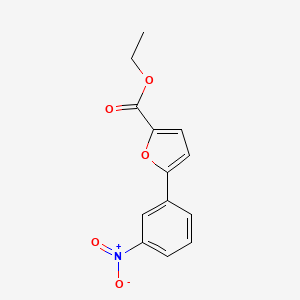
![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)
![6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2807679.png)
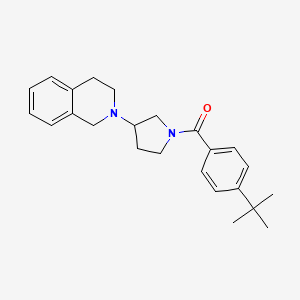
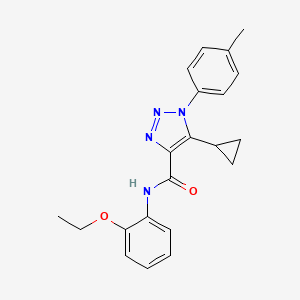
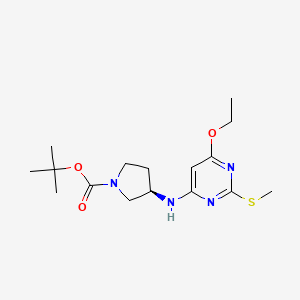
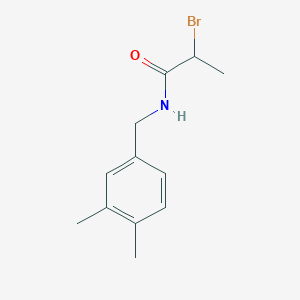
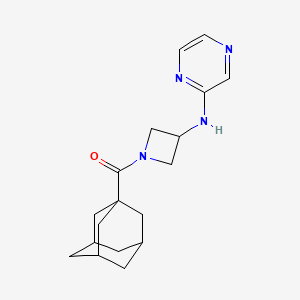
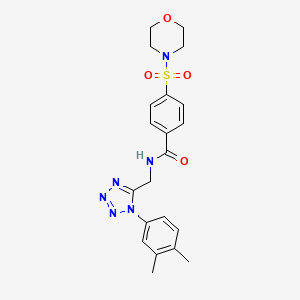
![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)
![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)
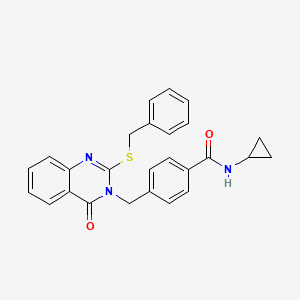
![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2807697.png)
